BENGHE Foundational & Exploratory

Check Availability & Pricing

The Discovery and Development of CCT373566:
A Potent BCL6 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CCT373566

Cat. No.: B12409963

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCT373566 is a potent and orally bioavailable molecular glue degrader of the B-cell ymphoma
6 (BCL®6) protein, a transcriptional repressor implicated in the pathogenesis of diffuse large B-
cell lymphoma (DLBCL). This technical guide details the discovery, development, and
preclinical evaluation of CCT373566, providing a comprehensive overview of its mechanism of
action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its
characterization. CCT373566 emerged from the optimization of a predecessor compound,
CCT369260, exhibiting improved binding affinity to the BCL6 BTB domain and enhanced
pharmacokinetic properties, leading to sustained in vivo target degradation. While
demonstrating potent antiproliferative effects in BCL6-dependent cancer cell lines, its in vivo
antitumor efficacy was found to be modest, highlighting the complexities of translating potent in
vitro degradation to robust tumor regression.

Introduction

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor crucial for the formation of
germinal centers and the maturation of B-cells.[1] Its deregulation and sustained expression
are key oncogenic drivers in a significant portion of diffuse large B-cell ymphomas (DLBCL),
making it a compelling therapeutic target.[1] The primary strategy for inhibiting BCL6 has been
the disruption of the protein-protein interaction (PPI) between its BTB domain and
corepressors.[1] The serendipitous discovery that certain small molecule inhibitors of the BTB
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domain could induce the proteasomal degradation of BCL6 opened a new avenue for
therapeutic intervention.[1] This led to the development of "molecular glue" degraders, which
function by inducing the polymerization of BCL6, thereby marking it for degradation.[1]

CCT373566 was developed through the optimization of an earlier benzimidazolone-based
BCL6 degrader, CCT369260.[1][2] While CCT369260 was capable of in vivo BCL6
degradation, its utility was limited by high clearance and modest bioavailability.[1][2] The
development of CCT373566 focused on improving these pharmacokinetic properties while
enhancing the intrinsic degradation potency.[2]

Mechanism of Action

CCT373566 acts as a molecular glue, inducing the proteasomal degradation of BCL6.[1][2] The
proposed mechanism involves the binding of CCT373566 to the BTB domain of BCL6, which in
turn promotes the polymerization of the BCL6 protein.[1] This polymerization is recognized by
the cellular protein degradation machinery, leading to the ubiquitination and subsequent
degradation of BCL6 by the proteasome.
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Mechanism of BCL6 Degradation by CCT373566
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Figure 1: Proposed mechanism of CCT373566-induced BCL6 degradation.
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In Vitro Pharmacology

The in vitro activity of CCT373566 was assessed through various assays to determine its
binding affinity, degradation potency, and antiproliferative effects.

Biochemical and Cellular Potency

CCT373566 demonstrated high potency in both biochemical and cellular assays. The IC50
value, representing the concentration required to inhibit 50% of BCL6 binding in a Time-
Resolved Fluorescence Energy Transfer (TR-FRET) assay, was determined to be 2.2 nM.[3]
The cellular degradation potency (DC50), the concentration required to degrade 50% of BCL6
in OCI-Ly1 cells, was even more potent at 0.7 nM.[3]

CCT369260
Parameter CCT373566 Reference
(Predecessor)
BCL6 TR-FRET IC50
2.2 523 [3][4]
(nM)
MSD Degrader Assay
0.7 54 [3114]
[OCI-Ly1] DC50 (nM)
Dmax (%) 96 100 [4]

Antiproliferative Activity

The antiproliferative effects of CCT373566 were evaluated in a panel of BCL6-dependent and
BCL6-low expressing DLBCL cell lines using a 14-day CellTiter-Glo® assay. CCT373566
exhibited potent growth inhibition in BCL6-dependent cell lines.
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Cell Line GI50 (nM) BCL6 Dependence Reference
HT 8.0 High [5]
Karpas 422 14 High [5]
SU-DHL-4 12.5 High [5]
OCl-Ly1 2.1 High [5]
OCl-Ly3 1900 Low [5]

In Vivo Pharmacology

The in vivo properties of CCT373566 were characterized through pharmacokinetic,

pharmacodynamic, and efficacy studies in mice.

Pharmacokinetics

Pharmacokinetic studies were conducted in female BALB/c mice. CCT373566 demonstrated
moderate oral bioavailability and low in vivo clearance, a significant improvement over its

predecessor.
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CCT369260
Parameter CCT373566 Reference
(Predecessor)
Dose (i.v., mg/kg) 1 - [5]
Dose (p.o., mg/kg) 5 - [5]
Bioavailability (F, %) 44 54 [4][5]
Clearance (CL,
_ 5.7 19.8 [4][5]
mL/min/kg)
Unbound Clearance
. 4670 46731 [4]
(CLu, mL/min/kg)
Half-life (t1/2, h) 1.15 14 [4]
Volume of Distribution
0.47 2.1 [4]
(Vss, L/kg)
Mouse Plasma
99.88 99.96 [4]

Protein Binding (%)

Pharmacodynamics and Efficacy

A PK/PD study in female SCID mice bearing OCI-Ly1 xenografts demonstrated that a single
oral dose of 50 mg/kg CCT373566 resulted in sustained BCL6 degradation in tumors for at
least 24 hours.[4]

An efficacy study was conducted in female SCID mice with established HT DLBCL xenografts.
CCT373566 was administered orally at 50 mg/kg, twice daily, for 22 days.[5] Despite the potent
in vitro activity and sustained in vivo target engagement, CCT373566 demonstrated only a
modest reduction in tumor growth compared to the vehicle control group.[5]

Experimental Protocols
BCL6 TR-FRET Assay

This assay measures the binding affinity of compounds to the BCL6 BTB domain.
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e Principle: A terbium-labeled anti-GST antibody (donor) binds to a GST-tagged BCL6 BTB
domain, and a fluorescently labeled corepressor peptide (acceptor) binds to the BTB
domain. Proximity of the donor and acceptor results in a FRET signal. Compounds that bind
to the BTB domain displace the fluorescent peptide, leading to a decrease in the FRET
signal.

e Protocol Outline:

[¢]

Add GST-BCLS6, anti-GST-Tb, and the fluorescent peptide to assay wells.

o

Add serial dilutions of CCT373566 or control compounds.

[e]

Incubate at room temperature.

o

Read the TR-FRET signal on a compatible plate reader.

[¢]

Calculate IC50 values from the dose-response curve.
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TR-FRET Assay Workflow
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Figure 2: Workflow for the BCL6 TR-FRET assay.
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MSD BCL6 Degradation Assay

This assay quantifies the cellular degradation of BCL6.

e Principle: This is a sandwich immunoassay using Meso Scale Discovery (MSD) technology.
Cells are treated with the compound, and the remaining BCL6 protein in the cell lysate is
captured by an antibody coated on the MSD plate and detected with a second, labeled

antibody.
e Protocol Outline:
o Plate OCI-Ly1 cells and treat with a dilution series of CCT373566 for a specified time.

Lyse the cells and transfer lysates to the MSD plate.

[e]

o

Incubate to allow BCL6 capture.

[¢]

Wash and add the detection antibody.

Add read buffer and measure the electrochemiluminescence signal.

[e]

Calculate DC50 and Dmax values.

[e]

Cell Proliferation (CellTiter-Glo®) Assay

This assay measures cell viability as an indicator of antiproliferative activity.

o Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate for a luciferase
reaction that generates a luminescent signal proportional to the amount of ATP present,
which is indicative of the number of viable cells.

e Protocol Outline:
o Seed DLBCL cells in 96-well plates and allow them to attach overnight.
o Treat cells with a serial dilution of CCT373566 for 14 days.

o Equilibrate the plate to room temperature.
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[e]

Add CellTiter-Glo® reagent to each well.

o

Mix on an orbital shaker to induce lysis.

[¢]

Incubate for 10 minutes to stabilize the signal.

o

Measure luminescence using a plate reader.

[e]

Calculate GI50 values from the dose-response curve.

In Vivo Xenograft Studies

e Animal Model: Female severe combined immunodeficient (SCID) mice were used.

e Cell Lines: HT or OCI-Ly1l human DLBCL cells were used to establish subcutaneous
xenografts.

e Tumor Implantation: 1 x 10"7 (HT) or 1.5 x 1077 (OCI-Ly1) cells were injected
subcutaneously into the flank of the mice.[4][5]

e Treatment: When tumors reached a volume of approximately 0.5-0.8 cm3, mice were
randomized into treatment and vehicle control groups. CCT373566 was formulated for oral
administration and dosed at 50 mg/kg twice daily.[4][5]

e Monitoring: Tumor volume and body weight were measured regularly.

« Endpoint: At the end of the study (e.g., 22 days for the efficacy study), tumors were excised
for pharmacodynamic analysis of BCL6 levels.[5]
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In Vivo Xenograft Study Workflow
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Figure 3: General workflow for in vivo xenograft studies.
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Conclusion

CCT373566 represents a significant advancement in the development of BCL6 degraders,
demonstrating high potency and favorable pharmacokinetic properties. Its discovery and
development have provided valuable insights into the structure-activity relationships governing
BCL6 degradation. While the modest in vivo efficacy observed with CCT373566 underscores
the challenges in translating potent molecular degradation into robust clinical responses, it
remains an important chemical probe for further investigation of BCL6 biology and the
development of next-generation BCL6-targeting therapeutics. The detailed experimental data
and protocols presented in this guide offer a comprehensive resource for researchers in the
field of oncology and drug discovery.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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